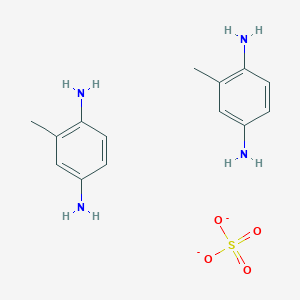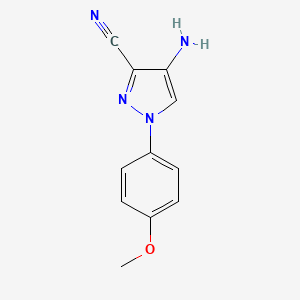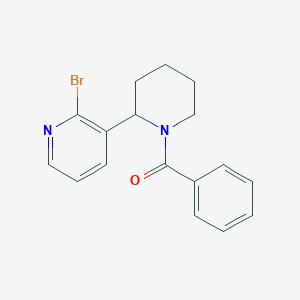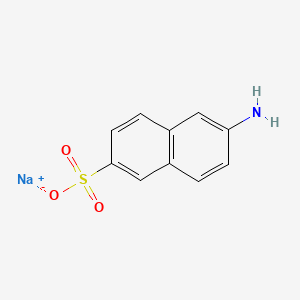
2-methylbenzene-1,4-diamine;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylbenzene-1,4-diamine sulfate, also known as 2-methyl-1,4-benzenediamine sulfate, is an organic compound with the molecular formula C7H10N2O4S. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a methyl group is substituted at the 2 position. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1,4-diamine sulfate typically involves the nitration of toluene to produce 2-methyl-1,4-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions for nitration include the use of concentrated nitric acid and sulfuric acid at low temperatures. The hydrogenation process is carried out using a suitable catalyst such as palladium on carbon under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of 2-methylbenzene-1,4-diamine sulfate follows similar synthetic routes but on a larger scale. The nitration and hydrogenation processes are optimized for efficiency and yield. The final product is obtained by reacting the 2-methyl-1,4-benzenediamine with sulfuric acid to form the sulfate salt.
化学反応の分析
Types of Reactions
2-methylbenzene-1,4-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-methylbenzene-1,4-diamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methylbenzene-1,4-diamine sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved include oxidation-reduction reactions and electrophilic aromatic substitution.
類似化合物との比較
Similar Compounds
2-methylbenzene-1,4-diamine: The base compound without the sulfate group.
1,4-benzenediamine: Lacks the methyl group at the 2 position.
2,5-diaminotoluene: Similar structure but with amino groups at the 2 and 5 positions.
Uniqueness
2-methylbenzene-1,4-diamine sulfate is unique due to the presence of both amino and methyl groups on the benzene ring, as well as the sulfate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C14H20N4O4S-2 |
|---|---|
分子量 |
340.40 g/mol |
IUPAC名 |
2-methylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
InChIキー |
QJQAWXLTVVHVEL-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N)N.CC1=C(C=CC(=C1)N)N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)

![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)



